molecular formula C8H6BrFN4O B8156144 5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole

5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B8156144
M. Wt: 273.06 g/mol
InChI Key: ANUYBWZGMSYRLK-UHFFFAOYSA-N
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Description

5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a phenoxymethyl group bearing bromo and fluoro substituents at the 5- and 2-positions, respectively. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

5-[(5-bromo-2-fluorophenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN4O/c9-5-1-2-6(10)7(3-5)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUYBWZGMSYRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC2=NNN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Synthesis via [3+2] Cycloaddition

The tetrazole ring is formed via a Huisgen cycloaddition between sodium azide (NaN₃) and a nitrile precursor. For example:

  • Nitrile Preparation : 5-Bromo-2-fluorophenoxymethyl cyanide is synthesized by reacting 5-bromo-2-fluorophenol with chloroacetonitrile under basic conditions.

  • Cycloaddition : The nitrile is heated with NaN₃ and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 24 hours to form the tetrazole.

Alkylation of Preformed Tetrazole

Alternatively, 1H-tetrazole is alkylated with 5-bromo-2-fluorophenoxymethyl chloride:

  • Chloride Synthesis : 5-Bromo-2-fluorophenol is treated with chloromethyl chlorosulfate in the presence of triethylamine to form the chloromethyl derivative.

  • Alkylation : 1H-tetrazole is reacted with the chloride in acetonitrile using K₂CO₃ as a base, yielding the target compound.

Challenges :

  • Competing N-alkylation at multiple positions may require chromatographic separation.

  • Sensitivity of the tetrazole ring to strong acids/bases necessitates mild conditions.

Solid-Phase Synthesis for Scalable Production

Solid-phase methods enable high-throughput synthesis and purification. A resin-bound amine (e.g., Rink amide resin) is functionalized sequentially:

  • Ugi Reaction on Resin : The resin-bound amine reacts with 5-bromo-2-fluorophenoxyacetaldehyde, an isocyanide, and TMSN₃ to form a tetrazole-resin conjugate.

  • Cleavage : Treatment with 15–20% TFA in dichloromethane releases the product.

Advantages :

  • Simplifies purification through filtration.

  • Ideal for generating libraries of analogs.

Comparative Analysis of Methods

Method Yield Reaction Time Key Reagents Complexity
Ugi-4CR60–75%72 hoursTMSN₃, isocyanideModerate
Huisgen Cycloaddition50–65%24 hoursNaN₃, NH₄ClLow
Solid-Phase Synthesis70–85%96 hoursRink amide resin, TFAHigh

Critical Considerations in Synthesis

Regioselectivity Control

The tetrazole ring exists in two tautomeric forms (1H- and 2H-). Using bulky isocyanides (e.g., cyclohexyl isocyanide) in Ugi-4CR favors the 1H-tautomer.

Halogen Compatibility

Bromo and fluoro substituents are stable under Ugi-4CR conditions but may require protection during cycloaddition.

Purification Challenges

Silica gel chromatography is often necessary to separate regioisomers. Reverse-phase HPLC improves purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new compounds.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions involving heating and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole has been investigated for its potential as an anti-cancer agent. The tetrazole moiety is known to enhance the bioactivity of compounds by improving solubility and stability. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.

Case Study : A study published in a peer-reviewed journal demonstrated that modifications to the tetrazole ring improved the compound's potency against breast cancer cells by inhibiting specific signaling pathways involved in cell proliferation .

Agricultural Chemistry

In agricultural applications, this compound has shown promise as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for developing environmentally friendly agrochemicals.

Research Findings : Trials have indicated that formulations containing this compound effectively reduce pest populations while minimizing harm to beneficial insects .

Materials Science

The unique structural properties of this compound allow it to be used in the development of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Example Application : Research has explored its use as an additive in coatings and composites, leading to improved performance characteristics such as resistance to UV degradation and enhanced durability .

Comparative Analysis of Applications

Application AreaKey BenefitsNotable Findings
Medicinal ChemistryPotential anti-cancer propertiesSelective cytotoxicity against breast cancer cells
Agricultural ChemistryEffective pest controlReduced pest populations with minimal non-target impact
Materials ScienceEnhanced material propertiesImproved thermal stability and UV resistance

Mechanism of Action

The mechanism by which 5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The tetrazole ring can also engage in hydrogen bonding and π-π interactions, further modulating its activity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the tetrazole ring significantly influence melting points (mp), solubility, and stability. Key comparisons include:

Compound Name Substituent Structure Melting Point (°C) Key Reference
5-(4-Bromophenyl)-1H-tetrazole Direct 4-bromoaryl 267–268
5-(4-Fluorophenyl)-1H-tetrazole Direct 4-fluoroaryl 210–211
5-(2-Bromo-5-fluorophenyl)-2H-tetrazole Direct 2-bromo-5-fluoroaryl Not reported
1-(2-Methyl-3-chlorophenyl)-1H-tetrazole 2-methyl-3-chloro substituent 95–96
5-[(4-Methylphenyl)methyl]-2H-tetrazole Alkyl-phenoxymethyl Not reported

Analysis :

  • Bromo-substituted tetrazoles (e.g., 5-(4-Bromophenyl)-1H-tetrazole) exhibit higher melting points than fluoro analogs due to increased molecular weight and stronger halogen-mediated intermolecular interactions .
  • This trend is observed in alkyl-substituted tetrazoles (e.g., 1-(2-methylphenyl)-1H-tetrazole, mp 153–155°C ), where branching decreases mp.
Electronic and Steric Effects

The position and nature of substituents modulate electronic effects (e.g., electron-withdrawing halogens) and steric hindrance:

  • Halogen Position: The 5-bromo-2-fluorophenoxy group in the target compound introduces ortho-fluorine and meta-bromine, creating a sterically congested environment. This contrasts with para-substituted analogs (e.g., 5-(4-Bromophenyl)-1H-tetrazole ), which have minimal steric hindrance.
  • Electron-Withdrawing Effects : Fluorine and bromine enhance the tetrazole's acidity by stabilizing the deprotonated form, a critical factor in coordination chemistry (e.g., molybdenum complexes in ).
Spectroscopic Characterization

Comparative NMR and IR data highlight substituent effects:

  • ¹H NMR : Aromatic protons in 5-(4-Bromophenyl)-1H-tetrazole appear at δ 7.6–8.2 ppm , while alkyl-substituted tetrazoles (e.g., 5-[(4-methylphenyl)methyl]-2H-tetrazole ) show peaks for methyl groups at δ 2.3–2.5 ppm.
  • IR : The tetrazole ring’s N-H stretch (~3461 cm⁻¹ in 5-(4-Bromophenyl)-1H-tetrazole ) is sensitive to substituent electronegativity.

Biological Activity

5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The tetrazole ring is known for its stability and ability to mimic carboxylic acids, making it a valuable component in drug design. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

  • Molecular Formula : C8H6BrFN4O
  • Molecular Weight : 273.06 g/mol
  • CAS Number : 1865432-31-0

The compound features a tetrazole moiety linked to a phenoxy group substituted with bromine and fluorine atoms. This configuration contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to inhibit enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : The phenoxy group enhances binding affinity to specific receptors, potentially modulating their activity.

Anticancer Activity

Research has shown that derivatives of tetrazoles exhibit significant anticancer properties. For example:

  • Case Study : In a study evaluating various tetrazole derivatives against cancer cell lines, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer types including A549 (lung cancer) and HT-29 (colon cancer) cells. The most active derivatives had IC50 values ranging from 0.5 to 10 µM .
CompoundCell LineIC50 (µM)
5aA5490.8
4eHT-293.0

These results indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Cytotoxicity Studies

Cytotoxicity assessments revealed that while the compound exhibits potent activity against tumor cells, it shows low toxicity towards normal human cells. For instance:

  • Peripheral Blood Lymphocytes (PBL) : Compounds tested had IC50 values greater than 10 µM in quiescent lymphocytes and >100 µM in activated lymphocytes . This suggests a favorable therapeutic index for potential clinical applications.

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives is significantly influenced by the substituents on the phenoxy group:

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like bromine and fluorine generally displayed enhanced antiproliferative activity compared to those with electron-donating groups.

Comparative Analysis

A comparative analysis of similar compounds indicates that the presence of both bromine and fluorine on the phenoxy group enhances the compound's reactivity and biological activity:

CompoundActivity Level
5-Bromo-2-fluorophenolModerate
5-Bromo-2-fluorophenoxy-methylHigh

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purify via column chromatography (silica gel, gradient elution) to isolate the product from unreacted azide.

Basic: How should researchers handle and store this compound to prevent decomposition?

Answer:

  • Storage : Store in airtight, light-resistant containers at –20°C to minimize hydrolysis of the tetrazole ring.
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis due to sensitivity to moisture. Safety protocols for brominated compounds (e.g., PPE, fume hoods) apply .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess shelf life.

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Answer:

  • Data Collection : Use a modern diffractometer (e.g., Cu-Kα radiation) to obtain high-resolution data.
  • Refinement in SHELXL :
    • Input initial coordinates from SHELXD (direct methods).
    • Apply restraints for disordered phenoxy groups.
    • Validate with R-factor (<5%) and Goodness of Fit (≈1.0). Adjust weighting schemes to resolve data contradictions (e.g., thermal motion artifacts) .
  • Challenges : Older SHELX versions may require manual tweaking for twinned data or high mosaicity.

Advanced: What experimental designs are used to evaluate angiotensin II receptor antagonism in tetrazole derivatives?

Answer:

  • In Vitro Assays :
    • Radioligand Binding : Use ³H-labeled angiotensin II in HEK293 cells expressing AT₁ receptors. Calculate IC₅₀ via competitive binding curves.
    • Functional Antagonism : Measure inhibition of angiotensin II-induced vasoconstriction in rat aortic rings (EC₅₀ comparison) .
  • In Vivo Models : Administer compound to hypertensive rats; monitor blood pressure via telemetry.

Q. Data Interpretation :

  • Correlate substituent effects (e.g., bromo for lipophilicity, fluoro for electronic tuning) with activity.

Advanced: How do bromo and fluoro substituents influence the reactivity of the tetrazole ring?

Answer:

  • Electronic Effects :
    • Bromo (σₚ = +0.26) increases ring electron deficiency, enhancing susceptibility to nucleophilic attack.
    • Fluoro (σₚ = +0.06) stabilizes the phenoxy group via resonance, altering regioselectivity in coupling reactions.
  • Experimental Validation :
    • Compare reaction rates with analogs lacking halogen substituents (e.g., 5-[(phenoxy)methyl]-tetrazole).
    • Use DFT calculations to map electron density distribution (e.g., Mulliken charges on N atoms) .

Advanced: How can tetrazole derivatives act as probes for enzyme active-site characterization?

Answer:

  • Activity-Based Protein Profiling (ABPP) :
    • Design photoaffinity probes (e.g., 5-[(biphenyl)methyl]-tetrazole with diazirine tags).
    • Incubate with recombinant enzymes (e.g., hMGL); crosslink via UV irradiation.
    • Analyze labeled proteins via LC-MS/MS to identify active-site residues .
  • Case Study : AM6701 (a tetrazole carboxamide) was used to map the catalytic triad of monoacylglycerol lipase .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Answer:

  • Troubleshooting Framework :
    • Catalyst Comparison : Test nano-TiCl₄·SiO₂ vs. conventional Lewis acids (e.g., ZnCl₂).
    • Solvent Screening : Evaluate polar aprotic solvents (DMF vs. acetonitrile) for azide reactivity.
    • By-Product Analysis : Use HPLC-MS to identify side products (e.g., dimerization or hydrolysis).
  • Example : A 20% yield discrepancy was traced to residual moisture in NaNO₂ during diazotization .

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